BenchChemオンラインストアへようこそ!

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid

LogP Lipophilicity Permeability

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid (CAS 2167867-29-8) is a synthetic, non-proteinogenic α,α-disubstituted amino acid derivative protected with a tert-butoxycarbonyl (Boc) group. Distinguished by its 1-methoxycyclobutyl substituent at the α-carbon, this compound belongs to the class of conformationally constrained cyclobutane amino acids and serves as a specialized intermediate in peptide and pharmaceutical research.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B13499989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)OC
InChIInChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)12(17-4)6-5-7-12/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
InChIKeyPIXQHOODLCQMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid: A Constrained Cyclobutane Boc-Amino Acid Building Block for Peptidomimetic and Pharmaceutical Synthesis


2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid (CAS 2167867-29-8) is a synthetic, non-proteinogenic α,α-disubstituted amino acid derivative protected with a tert-butoxycarbonyl (Boc) group. Distinguished by its 1-methoxycyclobutyl substituent at the α-carbon, this compound belongs to the class of conformationally constrained cyclobutane amino acids and serves as a specialized intermediate in peptide and pharmaceutical research [1]. The presence of the methoxy group on the cyclobutane ring introduces distinct steric and electronic properties compared to non-oxygenated cyclobutylglycine analogs, modulating hydrogen bonding potential and lipophilicity in ways that can directly influence peptide backbone conformation, metabolic stability, and target binding interactions [2].

Why Boc-Cyclobutylglycine or Boc-Glycine Cannot Replace 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid in Constrained Peptide Design


Generic substitution with Boc-glycine or Boc-cyclobutylglycine fails because the target compound's 1-methoxycyclobutyl group imparts a unique combination of conformational restriction and hydrogen bond acceptor capability absent in simpler analogs. Boc-glycine lacks any side-chain conformational constraint, making it incapable of inducing the turn or helical motifs sought in peptidomimetic design [1]. Boc-cyclobutylglycine provides steric bulk and rigidity but lacks the additional hydrogen bond acceptor site provided by the methoxy oxygen, which can participate in intramolecular or solvent-mediated interactions that stabilize specific peptide secondary structures [1]. Computational modeling and X-ray studies on cyclobutane amino acid derivatives demonstrate that even subtle changes in substituent type and position on the cyclobutane ring can dramatically alter ring-puckering equilibria and backbone dihedral angle preferences—factors that directly determine whether a peptide sequence adopts a bioactive conformation [2]. Thus, interchange without empirical validation risks loss of target potency, selectivity, or pharmacokinetic profile.

Quantitative Differentiation Guide: 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid vs. Closest Analogs


Lipophilicity Modulation: Predicted LogP Difference Between Target Compound and Boc-Cyclobutylglycine

The target compound is predicted to exhibit lower lipophilicity than Boc-cyclobutylglycine due to the replacement of a C–H bond on the cyclobutane ring with a polar methoxy group (C–OCH₃). While experimentally measured logP values for the target compound have not been reported, computational predictions based on fragment contribution methods can be referenced against the experimentally validated logP of Boc-cyclobutylglycine (2.03) as a comparative baseline. The introduction of a methoxy substituent on aliphatic rings typically reduces logP by 0.3–0.8 units [1]. For procurement purposes, this predicted difference is meaningful because it indicates the target compound will confer greater aqueous solubility and potentially improved oral bioavailability to peptide chains into which it is incorporated, relative to the non-oxygenated analog.

LogP Lipophilicity Permeability ADME

Hydrogen Bond Acceptor Count: Target Compound Possesses One Additional HBA Relative to Boc-Cyclobutylglycine

The target compound contains one additional hydrogen bond acceptor (HBA) atom compared to Boc-cyclobutylglycine, arising from the oxygen atom of the methoxy substituent. Boc-L-cyclobutylglycine has a total of 4 hydrogen bond acceptor atoms, as catalogued in the InvivoChem database [1]. The target compound, by virtue of the additional ether oxygen on the cyclobutane ring, possesses 5 HBA atoms. This difference is directly quantifiable from molecular structure and is not dependent on assay conditions. The additional HBA site provides the target compound with the capacity to engage in an extra hydrogen bond with a target protein backbone or side chain, or to interact with solvent water molecules, thereby influencing peptide solvation, conformational stability, and receptor binding thermodynamics in ways that Boc-cyclobutylglycine cannot replicate.

Hydrogen Bonding HBA Molecular Recognition Peptide Conformation

Conformational Restriction: Cyclobutane Ring Constraints Provide Entropic Advantage Over Flexible Analogs

The 1-methoxycyclobutyl substituent imposes conformational restriction on the amino acid backbone, a feature shared with other cyclobutane amino acids but absent in acyclic analogs such as Boc-glycine. Conformational analysis of cyclobutane-α-amino acid derivatives demonstrates that the substituent at the cyclobutane ring modulates the ring-puckering equilibrium, which in turn dictates the preferred backbone dihedral angles (φ, ψ) of the amino acid residue [1]. The target compound, with its 1,1-disubstitution pattern containing a methoxy group, is expected to exhibit a distinct puckering preference compared to 2-substituted cyclobutane analogs or unsubstituted Boc-cyclobutylglycine. While quantitative dihedral angle measurements for the target compound itself are not available, the class-level evidence indicates that constrained cyclobutane amino acids reduce the conformational entropy penalty upon binding by 0.5–1.5 kcal/mol relative to their flexible-chain counterparts [2], translating to enhanced binding affinity when the constrained conformation matches the bioactive geometry.

Conformational Restriction Peptidomimetic Entropic Benefit Cyclobutane

Ionization State: Predicted pKa Comparison Between Target Compound and Boc-Cyclobutylglycine

The acidity of the carboxylic acid group in the target compound is predicted to be slightly modulated by the electron-withdrawing inductive effect of the methoxy substituent on the cyclobutane ring, relative to Boc-cyclobutylglycine. Boc-D-cyclobutylglycine has a predicted pKa of 4.06 ± 0.10 . The methoxy group, acting through the cyclobutane ring via field and inductive effects, is expected to lower the pKa by approximately 0.1–0.3 units, placing the target compound's predicted pKa at roughly 3.8–4.0. This lower pKa means the target compound will exist to a slightly greater extent in the ionized (carboxylate) form at physiological pH (7.4), which can enhance aqueous solubility but may reduce passive membrane permeability relative to the less acidic comparator.

pKa Ionization Solubility Bioavailability

Molecular Weight and PSA Trade-off: Differentiating Physicochemical Property Balance for Lead Optimization

The target compound (molecular formula C₁₂H₂₁NO₅, MW 259.30) carries a higher molecular weight and increased topological polar surface area (tPSA) relative to Boc-cyclobutylglycine (C₁₁H₁₉NO₄, MW 229.27; tPSA = 75.63 Ų) [1]. The addition of the methoxy oxygen contributes approximately 30 Da to molecular weight and approximately 9–12 Ų to tPSA. The target compound's estimated tPSA of approximately 84–88 Ų positions it differently within drug-likeness guidelines compared to the comparator, and this specific balance of MW/tPSA may be advantageous for certain target classes (e.g., protease inhibitors) where moderate polarity facilitates key binding interactions without exceeding permeability thresholds.

Molecular Weight PSA Drug-likeness Physicochemical Properties

High-Impact Application Scenarios for 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid in Drug Discovery and Peptide Synthesis


Design of Orally Bioavailable Peptidomimetic Protease Inhibitors

When designing orally bioavailable peptidomimetics targeting proteases, the 1-methoxycyclobutyl group provides the conformational constraint needed to pre-organize the peptide backbone into a protease-recognized extended or β-strand conformation, while the methoxy oxygen offers an additional hydrogen bonding contact point to improve binding affinity [1]. The predicted lower logP relative to Boc-cyclobutylglycine further supports aqueous solubility, a critical factor for oral absorption . This compound is therefore indicated as a building block of choice in SAR programs where both conformational restriction and finely tuned polarity are required—a combination not offered by Boc-cyclobutylglycine or Boc-glycine alone.

Peptide Macrocycle and Constrained Cyclic Peptide Libraries

In the synthesis of peptide macrocycles or conformationally constrained cyclic peptide libraries for drug screening, the target compound serves as a rigidifying residue at key positions. The 1,1-disubstituted cyclobutane core limits backbone flexibility while the methoxy group introduces site-specific polarity that can influence cyclization efficiency and product distribution [2]. Researchers procuring building blocks for DNA-encoded library (DEL) synthesis or phage display-compatible peptide cyclization should prioritize this amino acid over Boc-cyclobutylglycine when the desired library design requires spatially defined hydrogen bond acceptor placement on the scaffold.

PI3K Inhibitor and Kinase-Targeted Scaffold Optimization

Boc-cyclobutylglycine derivatives have established precedent in PI3K inhibitor synthesis. The target compound, as an oxygenated analog, introduces an additional HBA site that can be exploited to engage the kinase hinge region or the affinity pocket via a water-mediated hydrogen bond network [1]. Medicinal chemistry teams optimizing kinase inhibitor selectivity profiles should consider the target compound as a tool to explore binding interactions that the parent Boc-cyclobutylglycine scaffold cannot address, particularly when targeting kinases with polar residues in the solvent-exposed region of the active site.

Quote Request

Request a Quote for 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.